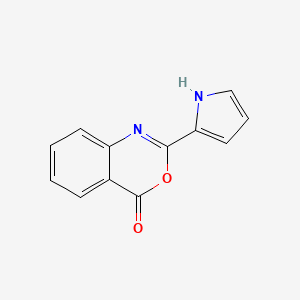
2-(2H-Pyrrol-2-ylidene)-1,2-dihydro-4H-3,1-benzoxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Pyrrol-2-yl)-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that features both pyrrole and oxazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrrol-2-yl)-4H-benzo[d][1,3]oxazin-4-one typically involves the reaction of 2-aminopyrrole with 2-hydroxybenzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized under basic conditions to yield the desired oxazine derivative .
Industrial Production Methods
While specific industrial production methods for 2-(1H-Pyrrol-2-yl)-4H-benzo[d][1,3]oxazin-4-one are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-Pyrrol-2-yl)-4H-benzo[d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrrole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced oxazine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(1H-Pyrrol-2-yl)-4H-benzo[d][1,3]oxazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(1H-Pyrrol-2-yl)-4H-benzo[d][1,3]oxazin-4-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one: Used in the synthesis of biologically active compounds.
Uniqueness
2-(1H-Pyrrol-2-yl)-4H-benzo[d][1,3]oxazin-4-one is unique due to its combination of pyrrole and oxazine rings, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for the development of new compounds with diverse biological and industrial applications.
Propriétés
Numéro CAS |
89812-78-2 |
|---|---|
Formule moléculaire |
C12H8N2O2 |
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
2-(1H-pyrrol-2-yl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C12H8N2O2/c15-12-8-4-1-2-5-9(8)14-11(16-12)10-6-3-7-13-10/h1-7,13H |
Clé InChI |
INTLFUJGCNQVHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


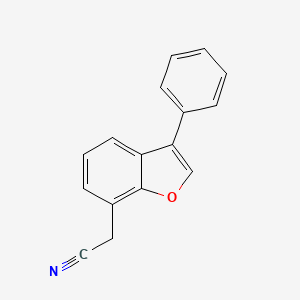
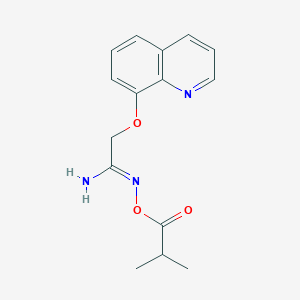
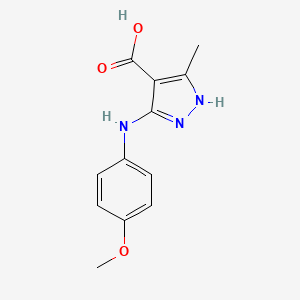

![2-(Methylthio)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12887710.png)
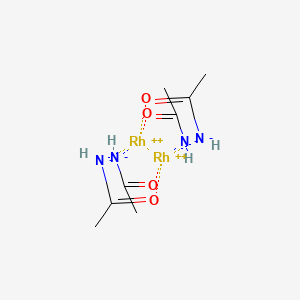
![2-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12887719.png)


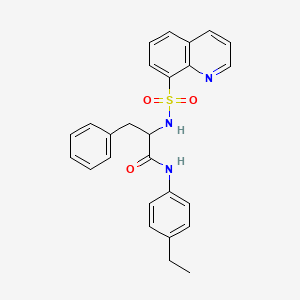


![2-Phenyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B12887761.png)
![2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12887774.png)
